N-(tert-butoxycarbonyl)-N1-(4-chloro-3-fluorophenyl)glycinamide
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Description
N-(tert-butoxycarbonyl)-N1-(4-chloro-3-fluorophenyl)glycinamide is a chemical compound that is part of a class of molecules used in the synthesis of peptides. These compounds are typically used as protective groups or handles in the solid-phase synthesis of peptides, which is a method for the efficient and rapid assembly of peptide chains. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amine functionality during the assembly of the peptide chain .
Synthesis Analysis
The synthesis of related N-tert-butoxycarbonyl compounds involves the reaction of appropriate aniline derivatives with butyllithium followed by treatment with methyl chloroformate. For instance, N-(tert-butoxycarbonyl)-2,3-difluoroaniline required a super-basic mixture of butyllithium/potassium tert-butoxide to convert it into the corresponding methyl ester derivative . Similarly, N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized with an 82% yield by treating N-tert-butoxycarbonyl-( rho-hydroxy)benzhydrylamine with excess sodium iodoacetate under alkaline conditions .
Molecular Structure Analysis
The molecular structure of N-(tert-butoxycarbonyl)-N1-(4-chloro-3-fluorophenyl)glycinamide would include a tert-butoxycarbonyl group attached to the nitrogen of the glycinamide moiety, with the phenyl ring substituted with chlorine and fluorine atoms. The presence of these substituents can influence the reactivity and stability of the molecule, as seen in related compounds where fluorine directs the regiocontrol of metallation .
Chemical Reactions Analysis
In the context of peptide synthesis, the tert-butoxycarbonyl group serves as a protective group that can be removed under certain conditions. For example, the linkage between the C-terminal amino acid and a tert-butoxycarbonyl-based handle was found to be resistant to acidolysis in 50% trifluoroacetic acid/dichloromethane but could be cleaved upon treatment with hydrogen fluoride and anisole . This selective cleavage is crucial for the stepwise construction of peptides.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(tert-butoxycarbonyl)-N1-(4-chloro-3-fluorophenyl)glycinamide would be influenced by the presence of the tert-butoxycarbonyl group and the halogen substituents on the phenyl ring. These groups can affect the compound's solubility, stability, and reactivity. For instance, the stability studies of related compounds have shown resistance to acidolysis, which is an important feature for their use in peptide synthesis . The fluorine atoms in the molecule can also affect its reactivity, as they can direct the metallation process during synthesis .
Scientific Research Applications
Synthesis of Peptide α-Carboxamides
N-tert-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, a related compound, was synthesized and found suitable for use as a handle in the solid-phase synthesis of peptide α-carboxamides. This method is notable for its high yield and resistance to acidolysis, demonstrating its utility in peptide synthesis (Gaehde & Matsueda, 2009).
Amidomercuration-Cyclization of Derivatives
Research has explored the cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, such as the synthesis of N-tert-butoxycarbonyl-5-chloro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. This demonstrates the compound's potential in forming complex organic structures (Berger & Kerly, 1993).
Synthesis of Acylic Derivatives
Tert-butyloxycarbonylprolylleucylglycinamide has been obtained through reactions involving similar compounds, showcasing its role in the synthesis of acylic derivatives. This process highlights its versatility in chemical transformations (Haidukevich et al., 2019).
Electrochemical Studies of Radicals
The electrochemical properties of N-alkoxyarylaminyl radicals, including N-tert-butoxy derivatives, have been studied. This research underlines the compound's significance in understanding the electrochemical behavior of organic radicals (Miura & Muranaka, 2006).
Fluorine Labelling in PET Scans
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-trimethylstannyl-L-phenylalanine ethyl ester, another related compound, has been used in the preparation of 6-[18F]fluoro-L-DOPA for Positron Emission Tomography scans. This application is significant in neurodegenerative disease research (Dollé et al., 1998).
Synthesis of Tetrahydroquinolines
Research has shown that N-(tert-butoxycarbonyl)anilines can be converted into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, illustrating the compound's utility in producing complex organic structures (Reed et al., 1988).
Facile N-tert-Butoxycarbonylation of Amines
The facile N-tert-butoxycarbonylation of amines using certain catalysts under solvent-free conditions demonstrates the compound's application in amine protection strategies (Suryakiran et al., 2006).
properties
IUPAC Name |
tert-butyl N-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O3/c1-13(2,3)20-12(19)16-7-11(18)17-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHQUUSPRZPELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-N1-(4-chloro-3-fluorophenyl)glycinamide |
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